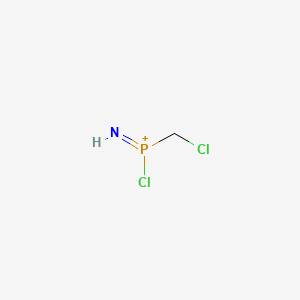![molecular formula C20H19NO4S B14371361 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate CAS No. 89868-60-0](/img/structure/B14371361.png)
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate is a complex organic compound with a unique structure that includes a quinoline ring, a formyl group, and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate typically involves multiple steps, starting with the preparation of the quinoline ring. The formyl group is introduced through a formylation reaction, and the methanesulfonate group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Formylphenyl)ethenyl]pyridine
- 4-[2-(4-Formylphenyl)ethynyl]benzaldehyde
Uniqueness
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate is unique due to its combination of a quinoline ring and a methanesulfonate group, which imparts specific chemical and biological properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89868-60-0 |
|---|---|
Molecular Formula |
C20H19NO4S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methanesulfonate;4-[2-(1-methylquinolin-1-ium-4-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C19H16NO.CH4O3S/c1-20-13-12-17(18-4-2-3-5-19(18)20)11-10-15-6-8-16(14-21)9-7-15;1-5(2,3)4/h2-14H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
BPSNCROTQMDXJG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C=O.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


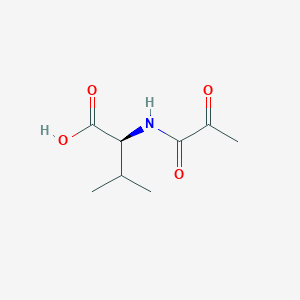
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
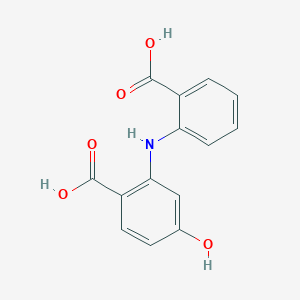
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


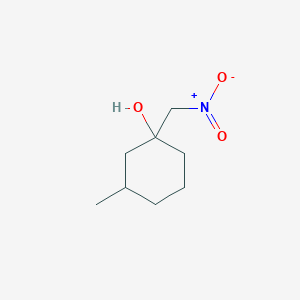

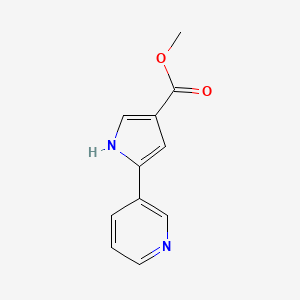
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

